2-(Bromomethyl)-1-methoxy-3-methylbutane
Description
Contextualization of Branched Alkyl Bromides and Ethers in Chemical Synthesis
Branched alkyl halides, including bromides, are fundamental substrates in a wide array of organic transformations. libretexts.org Their utility stems from the polar carbon-halogen bond, which renders the carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity is harnessed in fundamental reactions such as nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The steric hindrance associated with branched structures can significantly influence the reaction pathway, often favoring certain stereochemical outcomes or reaction types. For instance, highly branched alkyl halides may favor SN1 reactions due to the stability of the resulting tertiary carbocation. Furthermore, alkyl bromides are precursors for the formation of organometallic reagents, such as Grignard and organocuprate reagents, which are indispensable for carbon-carbon bond formation. researchgate.netorganic-chemistry.org
Ethers, on the other hand, are generally considered to be more chemically robust functional groups. libretexts.orglibretexts.orgnumberanalytics.com The carbon-oxygen bonds in ethers are strong, and the absence of an acidic proton makes them resistant to many common reagents. libretexts.orglibretexts.orgnumberanalytics.com This stability makes them excellent solvents for a variety of chemical reactions. However, under forcing conditions, such as in the presence of strong acids like HBr or HI, the ether linkage can be cleaved to yield an alcohol and an alkyl halide. libretexts.orglibretexts.orgnumberanalytics.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.
Rationale for Investigating 2-(Bromomethyl)-1-methoxy-3-methylbutane
The rationale for a focused investigation into this compound lies in its unique combination of a reactive alkyl bromide and a stable ether within a sterically defined branched structure. This arrangement suggests that the compound could serve as a valuable synthon, a molecular fragment used to build larger molecules. The presence of the methoxy (B1213986) group could influence the reactivity of the nearby bromomethyl group through electronic and steric effects.
A comprehensive review of the existing chemical literature reveals a significant gap concerning the synthesis, reactivity, and potential applications of this compound. While there is extensive research on various classes of brominated compounds and ethers independently, their combination in this specific branched architecture appears to be largely unexplored. Searches in prominent chemical databases yield basic information such as the molecular formula (C7H15BrO) and IUPAC name, but lack detailed experimental data. uni.lu
The available literature on brominated ethers tends to focus on different structural classes, such as polybrominated diphenyl ethers (PBDEs), which have been extensively studied due to their use as flame retardants and their environmental impact. nih.govresearchgate.netnih.govhibiscuspublisher.comacs.org However, these aromatic ethers are structurally and chemically distinct from the aliphatic, branched structure of this compound. The unique spatial arrangement of the functional groups in the target molecule could lead to novel reactivity and synthetic applications that cannot be directly extrapolated from existing data on other brominated ethers. This lack of specific research underscores the need for foundational studies to elucidate the chemical behavior of this compound.
Properties and Potential Synthesis
| Property | Value |
| Molecular Formula | C7H15BrO |
| IUPAC Name | 1-bromo-2-(methoxymethyl)-3-methylbutane |
| Molecular Weight | 195.09 g/mol |
| General Class | Brominated Ether, Alkyl Halide |
Given the absence of a documented synthesis, a plausible route could involve the Williamson ether synthesis followed by bromination. For example, starting from 3-methyl-1-butanol, one could first form the corresponding sodium alkoxide, which is then reacted with chloromethyl methyl ether to form the ether linkage. Subsequent radical bromination at the most substituted carbon would likely be challenging to control. A more controlled approach might involve starting with an unsaturated precursor, such as 3-methyl-1-butene (B165623), and performing a hydroboration-oxidation to install a primary alcohol, which can then be converted to the methyl ether. Subsequent functional group manipulation would be required to introduce the bromomethyl group.
Postulated Reactivity and Future Research Directions
Based on the principles of organic chemistry, the primary reactive site in this compound is expected to be the carbon-bromine bond. This site should be susceptible to nucleophilic substitution reactions with a variety of nucleophiles, such as cyanides, azides, and thiolates, to introduce new functional groups. The steric hindrance provided by the adjacent isopropyl group and the methoxymethyl group could influence the rate and mechanism of these substitution reactions.
Future research should focus on the development of a reliable synthetic route to this compound and a thorough investigation of its reactivity profile. This would involve studying its behavior in various substitution and elimination reactions, as well as its potential to form organometallic reagents. The insights gained from such studies would not only fill the current knowledge gap but also potentially unlock new synthetic methodologies for the construction of complex organic molecules.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-(methoxymethyl)-3-methylbutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrO/c1-6(2)7(4-8)5-9-3/h6-7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMYPKZMPHUSNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(COC)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Bromomethyl 1 Methoxy 3 Methylbutane
Retrosynthetic Analysis of 2-(Bromomethyl)-1-methoxy-3-methylbutane
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, two primary disconnections are considered: the C-O ether bond and the C-Br bond.
Route A: C-O Bond Disconnection
This pathway disconnects the ether linkage first. This suggests a Williamson ether synthesis, identifying a brominated alcohol and a methylating agent as the key precursors (synthons). The immediate precursor would be 2-(bromomethyl)-3-methylbutan-1-ol (B13288120).
Target Molecule: this compound
Disconnect: C-O (ether) bond
Precursors: 2-(Bromomethyl)-3-methylbutan-1-ol and a methyl source (e.g., methyl iodide).
Further disconnection of the C-Br bond in 2-(bromomethyl)-3-methylbutan-1-ol leads to a diol.
Precursor: 2-(Bromomethyl)-3-methylbutan-1-ol
Disconnect: C-Br bond
Starting Material: 2-(Hydroxymethyl)-3-methylbutan-1-ol (also known as 2-isopropyl-1,3-propanediol).
Route B: C-Br Bond Disconnection
Alternatively, the C-Br bond can be disconnected first. This approach identifies an alcohol-ether as the direct precursor, which would then undergo bromination.
Target Molecule: this compound
Disconnect: C-Br bond
Precursor: 2-(Hydroxymethyl)-1-methoxy-3-methylbutane.
Disconnecting the C-O ether bond of this precursor also leads back to the same key starting material, 2-(hydroxymethyl)-3-methylbutan-1-ol. Both retrosynthetic routes converge on this diol as a logical and versatile starting point, where the two primary hydroxyl groups can be functionalized selectively.
Approaches to C-Br Bond Formation in Alkyl Bromides
The formation of a primary alkyl bromide from an alcohol is a fundamental transformation in organic synthesis. The key challenge is to achieve high selectivity and avoid side reactions.
The conversion of a primary alcohol to a primary alkyl bromide requires specific reagents that facilitate nucleophilic substitution. Given that the likely precursor contains a primary hydroxyl group, Sₙ2-type reactions are preferred to minimize the risk of carbocation rearrangements that can occur under Sₙ1 conditions. The reactivity of alkyl halides in such reactions generally increases from Cl < Br < I, reflecting the bond strength and the stability of the leaving group. msu.edu
Several reagents are effective for this transformation. The choice of reagent depends on factors like substrate tolerance, reaction conditions, and desired yield.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Phosphorus tribromide (PBr₃) | Anhydrous ether or no solvent, often at 0 °C to reflux | High yield for 1° and 2° alcohols; relatively clean reaction. | Reacts violently with water; generates phosphorous acid as a byproduct. |
| Thionyl bromide (SOBr₂) | Aprotic solvent (e.g., ether), often with pyridine | Gas-phase byproducts (SO₂ and HBr) are easily removed. | Less common and more reactive than thionyl chloride. |
| Appel Reaction (CBr₄/PPh₃) | Aprotic solvent (e.g., CH₂Cl₂, CH₃CN) at room temperature | Very mild conditions, suitable for sensitive substrates; proceeds with inversion of configuration. | Stoichiometric amounts of triphenylphosphine (B44618) oxide are produced, which can complicate purification. |
| Hydrogen Bromide (HBr) / H₂SO₄ | Concentrated acids, heating | Inexpensive and readily available reagents. umass.edu | Harsh acidic conditions can lead to side reactions, including elimination and rearrangements, especially for 2° and 3° alcohols. |
For the synthesis of this compound from its corresponding alcohol precursor, the mild conditions of the Appel reaction or the reliability of PBr₃ would be most suitable to avoid any potential rearrangement or cleavage of the adjacent ether group. Free-radical halogenation of an alkane precursor is generally not selective enough for a molecule with multiple types of C-H bonds, although bromination is significantly more selective than chlorination. chemistrysteps.commasterorganicchemistry.com
The bromomethyl (-CH₂Br) group is typically installed by functional group interconversion, most commonly from a hydroxymethyl (-CH₂OH) group. The synthesis of the alcohol precursor is therefore a critical step. Starting from 3-methyl-1-butanol, a two-step process involving hydroformylation followed by reduction could yield 2-(hydroxymethyl)-3-methylbutan-1-ol.
Alternatively, functionalized precursors can be designed to facilitate the introduction of the bromomethyl group. For example, certain bromomethylation procedures can introduce the -CH₂Br group onto aromatic rings or activated positions. manac-inc.co.jpacs.org While not directly applicable to the aliphatic skeleton of the target molecule, these methods highlight the diverse strategies available for creating bromomethyl moieties. In the context of this compound, the most direct precursor remains the primary alcohol, 2-(hydroxymethyl)-1-methoxy-3-methylbutane.
Strategies for Ether Synthesis within the Carbon Skeleton of this compound
The formation of the methoxy (B1213986) ether in the target molecule can be accomplished through several established etherification protocols.
The Williamson ether synthesis is a widely used method for preparing symmetrical and asymmetrical ethers. pnu.ac.ir The reaction proceeds via an Sₙ2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide. wikipedia.orgjk-sci.com For the reaction to be efficient, the alkyl halide must be unhindered (preferably primary) to avoid the competing E2 elimination reaction, which becomes significant with secondary and tertiary halides. masterorganicchemistry.comchemistrytalk.org
Two potential Williamson synthesis routes could be envisioned for this compound:
| Route | Alkoxide Nucleophile | Alkyl Halide Substrate | Analysis |
| 1 | Sodium 3-methyl-2-(methoxymethyl)butan-1-oxide | A brominating agent (to form the bromide in situ) or a precursor like 1-bromo-2-(methoxymethyl)-3-methylbutane | This route is not a standard Williamson synthesis. A more conventional approach would be reacting sodium methoxide (B1231860) with a dihalide, which could be problematic due to competing reactions. |
| 2 | Sodium methoxide (CH₃ONa) | 1-Bromo-2-(chloromethyl)-3-methylbutane | This route is challenging due to the potential for reaction at two sites and possible elimination reactions. A more plausible approach involves selective protection and functionalization of a diol precursor. |
A more practical application of the Williamson synthesis for this target molecule would involve starting with 2-(hydroxymethyl)-3-methylbutan-1-ol. One hydroxyl group would be selectively protected, the other converted to a bromide, followed by methylation of the deprotected alcohol. However, a direct methylation of one of the hydroxyl groups on the diol, followed by bromination of the other, is often more efficient.
Beyond the classic Williamson synthesis, other methods for alkylating alcohols to form ethers are available. These protocols can offer milder conditions or accommodate different functional groups. A common method involves the use of alkylating agents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base such as sodium hydride (NaH) to deprotonate the alcohol. organic-synthesis.com
For the synthesis of this compound, a plausible strategy starting from 2-(hydroxymethyl)-3-methylbutan-1-ol would be:
Monoprotection: Selectively protect one of the primary hydroxyl groups, for instance, by forming a silyl (B83357) ether.
Methylation: Methylate the remaining free hydroxyl group using a methylating agent (e.g., methyl iodide) and a base (e.g., NaH). This is an application of the Williamson synthesis principle.
Deprotection: Remove the protecting group to reveal the second hydroxyl group.
Bromination: Convert the newly freed hydroxyl group into a bromide using a suitable reagent like PBr₃ or CBr₄/PPh₃.
Alternatively, direct selective methylation of one alcohol in the presence of the other could be attempted, though this can be challenging and may result in a mixture of products. Modern catalytic methods for etherification also exist, sometimes employing transition metal catalysts or operating under milder, base-free conditions, which could be advantageous for complex substrates. organic-chemistry.orgrsc.org
Ring-Opening Reactions for Ether Formation
The formation of the ether linkage in this compound can be strategically accomplished through the ring-opening of an epoxide precursor. This approach is advantageous as it allows for the introduction of two different functional groups across a carbon-carbon bond in a stereospecific manner. A plausible synthetic route begins with the epoxidation of a suitable alkene, followed by a regioselective nucleophilic attack by a methoxide source.
A key intermediate for the synthesis of related structures is 2-isopropyloxirane (3,4-dimethyl-1,2-epoxybutane). The regioselectivity of the epoxide ring-opening is dictated by the reaction conditions. Under acidic conditions (e.g., methanol (B129727) with a catalytic amount of H₂SO₄), the nucleophile (methanol) preferentially attacks the more substituted carbon atom, leading to the formation of 1-methoxy-3-methyl-2-butanol. Conversely, base-catalyzed ring-opening (e.g., sodium methoxide in methanol) typically results in the nucleophile attacking the less sterically hindered carbon, yielding 2-methoxy-3-methyl-1-butanol. mdpi.comnih.gov
For the specific carbon skeleton of this compound, a hypothetical pathway could involve a precursor like 2-(isopropyl)oxirane. The acid-catalyzed ring-opening with methanol would yield 1-methoxy-3-methylbutan-2-ol. The subsequent conversion of the secondary hydroxyl group into a bromide would complete the synthesis. The choice of catalyst and conditions is critical for controlling the regioselectivity of this key ether-forming step. Lewis acids, for example, are known to influence the outcome of epoxide ring-opening reactions significantly. rsc.org
Table 1: Regioselectivity in Ring-Opening of a Generic Propylene Oxide with Methanol
| Conditions | Major Product | Mechanism | Typical Selectivity |
|---|---|---|---|
| Acid-catalyzed (H⁺, MeOH) | 1-methoxy-2-propanol | Sₙ1-like attack at the more substituted carbon | Variable, often favors secondary alcohol |
| Base-catalyzed (MeO⁻, MeOH) | 2-methoxy-1-propanol | Sₙ2 attack at the less substituted carbon | High selectivity for primary alcohol |
Stereocontrolled Synthetic Pathways for this compound
Achieving stereocontrol is paramount in modern organic synthesis, particularly for applications in pharmaceuticals and materials science where specific enantiomers are required. The synthesis of an enantiomerically pure form of this compound, which possesses a single stereocenter, necessitates the use of asymmetric synthetic strategies.
Chiral Auxiliaries and Catalysis in Stereoselective Synthesis
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. nih.govsigmaaldrich.com After establishing the desired stereocenter, the auxiliary is removed and can often be recycled. sigmaaldrich.com A well-established method for setting stereocenters is the asymmetric aldol (B89426) reaction using Evans' oxazolidinone auxiliaries. researchgate.net
A potential stereoselective synthesis of a precursor to the target molecule could begin with an N-acyl oxazolidinone (e.g., N-propionyl oxazolidinone). A diastereoselective aldol reaction with isobutyraldehyde, mediated by a Lewis acid like titanium tetrachloride or dibutylboron triflate, would form a β-hydroxy carbonyl compound with high diastereoselectivity. Subsequent reductive removal of the chiral auxiliary would yield a chiral diol. This diol could then be selectively protected, etherified, and finally brominated to give the desired enantiomerically enriched product.
Alternatively, asymmetric catalysis can be employed. For instance, an enantioselective bromination of a suitable precursor, such as a silyl enol ether, can be achieved using chiral reagents or catalysts. thieme-connect.comthieme-connect.com Catalytic methods are often preferred as they only require a substoichiometric amount of the chiral-directing agent.
Diastereoselective Approaches
Diastereoselective reactions are used to control the formation of one diastereomer over another. In the context of synthesizing the target molecule, a diastereoselective approach would typically involve a substrate that already contains a stereocenter, which then directs the formation of the new stereocenter at C2.
The chiral auxiliary-mediated aldol reaction described above is an excellent example of a diastereoselective approach. The existing chirality of the auxiliary controls the facial selectivity of the enolate's attack on the aldehyde, leading to the preferential formation of one diastereomer of the aldol adduct. The level of diastereoselectivity is often very high, with diastereomeric ratios (d.r.) exceeding 99:1 in many cases. scielo.org.mx This high fidelity in transferring chiral information is a hallmark of modern asymmetric synthesis. rsc.org
Table 2: Representative Diastereoselectivities in Chiral Auxiliary-Mediated Aldol Reactions
| Chiral Auxiliary | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Reference |
|---|---|---|---|---|
| (S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | Dibutylboron triflate | >98:2 | Evans, D. A., et al. (1981) |
| (1R,2S)-Norephedrine | Propionaldehyde | TiCl₄ | 95:5 | Crimmins, M. T., et al. (1990) |
| Indene-based thiazolidinethione | Propionaldehyde | TiCl₄ | 98:2 | scielo.org.mx |
Modern Synthetic Techniques Applicable to this compound
The efficiency, safety, and scalability of chemical syntheses can be dramatically improved by employing modern technologies. Microwave-assisted synthesis and continuous flow chemistry are two such techniques that could be applied to the production of this compound.
Microwave-Assisted Synthesis in Alkyl Bromide Formation
The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. This step is often required in the final stages of synthesizing the target molecule from a diol or hydroxy-ether precursor. Traditional methods, such as the Appel reaction (using triphenylphosphine and carbon tetrabromide) or reaction with phosphorus tribromide, can require long reaction times or harsh conditions. commonorganicchemistry.comfao.org
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions directly and efficiently. This can lead to a dramatic reduction in reaction times, from hours to minutes, and often results in higher yields and cleaner reaction profiles. researchgate.net The bromination of alcohols is particularly amenable to microwave heating. For example, the radical bromination of methylarenes using N-bromosuccinimide (NBS) is significantly accelerated under microwave conditions. researchgate.net Similarly, the conversion of alcohols to bromides using various brominating agents can be performed rapidly and efficiently in a dedicated microwave reactor. nih.gov
Table 3: Comparison of Conventional vs. Microwave-Assisted Bromination of a Primary Alcohol
| Method | Reagents | Reaction Time | Yield |
|---|---|---|---|
| Conventional Heating | PBr₃, Diethyl ether, reflux | 4-12 hours | 70-90% |
| Microwave Irradiation | PBr₃, THF, 100 °C | 5-15 minutes | >90% |
| Conventional Heating | NBS, PPh₃, CH₂Cl₂ | 2-6 hours | 85-95% |
| Microwave Irradiation | NBS, PPh₃, CH₂Cl₂ | 10-20 minutes | >95% |
Flow Chemistry Considerations for Scale-Up and Efficiency
Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in a traditional batch reactor. This technology offers significant advantages in terms of safety, process control, and scalability. syrris.comrsc.org Many chemical reactions, especially those that are highly exothermic or involve hazardous intermediates, are safer to conduct in flow systems due to the small reactor volume and superior heat and mass transfer. wiley-vch.de
The synthesis of this compound could be adapted to a multi-step continuous flow process. nih.gov For example, an initial reaction to form a key intermediate could be performed in a first reactor module. The output stream could then be passed through an in-line purification or liquid-liquid extraction unit before entering a second reactor for the final bromination step. mit.edu
Handling brominating agents like bromine or phosphorus tribromide is significantly safer in a closed-loop flow system, minimizing operator exposure. Furthermore, scaling up a flow process is often more straightforward than a batch process; instead of using larger, potentially less efficient reactors, the system can be run for a longer period or multiple reactors can be run in parallel ("numbering-up"). nih.govstolichem.com This makes flow chemistry a highly attractive platform for the efficient and safe production of fine chemicals on an industrial scale. wiley-vch.de
Mechanistic Investigations of Chemical Transformations Involving 2 Bromomethyl 1 Methoxy 3 Methylbutane
Electron Flow and Intermediates in Reactions of 2-(Bromomethyl)-1-methoxy-3-methylbutane
The chemical reactivity of this compound is largely dictated by the carbon-bromine (C-Br) bond. Bromine is a good leaving group because the bromide ion (Br⁻) is a weak base, capable of stabilizing the negative charge it acquires upon bond cleavage. Reactions involving this substrate typically begin with the heterolytic cleavage of the C-Br bond. In this process, the bromine atom departs, taking both electrons from the covalent bond, resulting in the formation of a bromide ion and a carbocation intermediate. youtube.com
The initial intermediate formed is a primary carbocation, as the bromine is attached to a primary carbon. This primary carbocation is inherently unstable due to the carbon atom having only a sextet of electrons and bearing a formal positive charge. libretexts.orgbyjus.com The structure of this initial intermediate is 1-methoxy-3-methylbutan-2-yl)methyl cation. Due to its high energy and instability, this primary carbocation is a transient species that will rapidly undergo further transformation, either through reaction with a nucleophile or through structural rearrangement to form a more stable carbocation. libretexts.org The specific pathway taken is highly dependent on the reaction conditions, as will be explored in subsequent sections.
Carbocation Rearrangements in Related Alkyl Bromide Chemistry
Carbocation rearrangements are a common phenomenon in reactions involving alkyl halides where a carbocation intermediate is formed. lumenlearning.com These rearrangements occur when a less stable carbocation can reorganize its structure to form a more stable one. lumenlearning.comlibretexts.org The driving force for this process is the thermodynamic favorability of moving to a lower energy state. libretexts.org The stability of carbocations generally follows the order: tertiary > secondary > primary > methyl. byjus.compearson.com
Two primary mechanisms for carbocation rearrangement are the hydride shift and the alkyl shift. lumenlearning.compearson.com Both are typically 1,2-shifts, meaning a group migrates to an adjacent carbon atom. libretexts.org
Hydride Shift: In a hydride shift, a hydrogen atom, along with its pair of bonding electrons (as a hydride ion, H⁻), moves from a carbon atom adjacent to the carbocation center. libretexts.orgyoutube.com This process effectively transfers the positive charge to the carbon from which the hydride migrated. This shift will readily occur if it results in the formation of a more stable carbocation, such as the conversion of a secondary carbocation to a tertiary one. pearson.comyoutube.com For the primary carbocation formed from this compound, a 1,2-hydride shift from the adjacent tertiary carbon (C2) is a highly probable rearrangement. This would transform the unstable primary carbocation into a significantly more stable tertiary carbocation.
Alkyl Shift: When no suitable hydrogen atom is available for a hydride shift on an adjacent carbon, an entire alkyl group (like a methyl group) can migrate with its bonding electrons. libretexts.orgyoutube.com This is known as an alkyl shift or, more specifically, a methyl shift if a methyl group moves. youtube.com This rearrangement is also driven by the formation of a more stable carbocation, for instance, when a secondary carbocation is adjacent to a quaternary carbon. youtube.comyoutube.com
These rearrangements happen very quickly, often before a nucleophile has the chance to attack the initial, less stable carbocation. libretexts.org Consequently, the major product of such reactions is frequently derived from the rearranged, more stable carbocation. libretexts.orglibretexts.org
The presence of a methoxy (B1213986) group (-OCH₃) in this compound introduces an important electronic consideration for carbocation stability. Oxygen is more electronegative than carbon, leading to an electron-withdrawing inductive effect that can destabilize a nearby positive charge. libretexts.org
However, an oxygen atom also possesses lone pairs of electrons. If a carbocation forms on a carbon atom directly attached to the oxygen (an α-carbon), the oxygen can donate one of its lone pairs to form a π-bond with the carbocation. masterorganicchemistry.com This creates a resonance-stabilized structure where the positive charge is delocalized onto the oxygen atom, and all atoms have a complete octet. organicchemistrytutor.com This resonance donation is a powerful stabilizing effect that generally outweighs the destabilizing inductive effect. libretexts.orgmasterorganicchemistry.com
In the case of this compound, the methoxy group is on the C1 carbon. The initial carbocation forms on a methyl group attached to C2, which is three bonds away from the oxygen atom. The rearranged tertiary carbocation forms on C2, which is two bonds away. In both scenarios, the carbocation is too distant from the oxygen atom for direct resonance stabilization to occur. libretexts.org Therefore, the primary electronic influence of the methoxy group on these specific carbocation intermediates would be a weak, destabilizing inductive effect.
Table 1: Relative Stability of Carbocations
| Carbocation Type | Structure Example | Relative Stability | Reason for Stability |
|---|---|---|---|
| Methyl | CH₃⁺ | Least Stable | No alkyl groups for inductive effect or hyperconjugation. |
| Primary (1°) | R-CH₂⁺ | Unstable | Minimal stabilization from one alkyl group. byjus.com |
| Secondary (2°) | R₂-CH⁺ | More Stable | Increased stabilization from two alkyl groups. pearson.com |
| Tertiary (3°) | R₃-C⁺ | Most Stable | Significant stabilization from three alkyl groups via induction and hyperconjugation. byjus.compearson.com |
| Resonance-Stabilized | C₆H₅-CH₂⁺ (Benzylic) | Very Stable | Positive charge is delocalized over the π-system of the ring. masterorganicchemistry.comkhanacademy.org |
Mechanistic Pathways of Elimination Reactions
Elimination reactions of this compound are fundamental transformations that lead to the formation of alkenes. The mechanistic course of these reactions is principally dictated by the reaction conditions, including the nature of the base, the solvent, and the temperature. Two primary mechanisms, the E1 (elimination, unimolecular) and E2 (elimination, bimolecular), are in competition.
E1 and E2 Elimination Mechanisms
The E1 and E2 mechanisms represent two distinct pathways for the elimination of a proton and a leaving group (in this case, a bromide ion) from adjacent carbon atoms.
The E2 mechanism is a single-step, concerted process where the base abstracts a proton from a carbon atom beta to the leaving group, simultaneously with the departure of the leaving group and the formation of a pi bond. dalalinstitute.compressbooks.pub The rate of the E2 reaction is dependent on the concentration of both the substrate and the base, exhibiting second-order kinetics. masterorganicchemistry.com Strong, non-polarizable bases favor the E2 pathway. dalalinstitute.com For this compound, a strong base would attack one of the β-hydrogens, leading to the concerted elimination of the bromide and the formation of an alkene.
The E1 mechanism , in contrast, is a two-step process. masterorganicchemistry.com The first and rate-determining step involves the unimolecular dissociation of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This is followed by a rapid deprotonation of a β-hydrogen by a weak base or solvent molecule to form the alkene. dalalinstitute.com The rate of the E1 reaction is dependent only on the concentration of the substrate, thus following first-order kinetics. masterorganicchemistry.com Protic solvents and weak bases favor the E1 mechanism. Given that this compound is a primary alkyl halide, it is less likely to undergo an E1 reaction, as the formation of a primary carbocation is energetically unfavorable. However, rearrangement to a more stable secondary or tertiary carbocation could potentially facilitate this pathway under certain conditions.
| Feature | E1 Mechanism | E2 Mechanism |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |
| Kinetics | First-order | Second-order |
| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |
| Base Requirement | Weak base | Strong base |
| Stereochemistry | No specific requirement | Requires anti-periplanar geometry |
| Substrate | Favored by tertiary > secondary > primary alkyl halides | Can occur with primary, secondary, or tertiary alkyl halides |
Regioselectivity and Stereoselectivity in Elimination
When an alkyl halide has more than one type of β-hydrogen, elimination reactions can lead to the formation of constitutional isomers, a phenomenon known as regioselectivity . The regiochemical outcome is often governed by Zaitsev's rule or Hofmann's rule.
Zaitsev's rule predicts that the more substituted (and therefore more stable) alkene will be the major product. libretexts.org This is typically observed when using small, strong bases. pressbooks.pub In the case of this compound, removal of a β-hydrogen from the more substituted carbon would lead to the Zaitsev product.
Hofmann's rule , on the other hand, predicts that the less substituted alkene will be the major product. This outcome is favored when using bulky, sterically hindered bases, which preferentially abstract the more accessible, less sterically hindered β-hydrogen. libretexts.org
Stereoselectivity refers to the preferential formation of one stereoisomer over another. In E2 reactions, stereoselectivity is often observed due to the requirement for an anti-periplanar arrangement of the proton and the leaving group. libretexts.org This geometric constraint dictates the stereochemistry of the resulting alkene. khanacademy.org For example, the elimination of (2S,3S)-2-bromo-3-phenylbutane yields the E isomer exclusively. libretexts.org If the elimination of this compound leads to an alkene with stereocenters, the E2 mechanism would likely favor the formation of the trans (E) isomer due to its greater thermodynamic stability. libretexts.org
| Factor | Favors Zaitsev Product (more substituted alkene) | Favors Hofmann Product (less substituted alkene) |
| Base | Small, unhindered bases (e.g., ethoxide, hydroxide) | Bulky, sterically hindered bases (e.g., tert-butoxide) |
| Leaving Group | Good leaving groups (e.g., I, Br, Cl) | Poor leaving groups (e.g., F) |
Radical Pathways in Reactions of Brominated Ethers
While ionic mechanisms like E1 and E2 are common for alkyl halides, radical pathways can also be significant, particularly under conditions that promote homolytic bond cleavage, such as high temperatures or the presence of radical initiators. For brominated ethers, radical reactions can be initiated by the homolytic cleavage of a C-Br or C-H bond.
Theoretical studies on polybrominated diphenyl ethers (PBDEs) have shown that debromination is a significant reaction channel. nih.govresearchgate.net This process can be initiated by hydrogen atoms, leading to the formation of less brominated ethers and HBr. researchgate.net While this compound is structurally different from PBDEs, the principles of radical-mediated dehalogenation may still apply.
Furthermore, studies on the reaction of hydroxyl radicals with structurally similar compounds, such as 3-methoxy-3-methyl-1-butanol, have demonstrated that H-atom abstraction is a key initial step. researchgate.netnih.gov In the case of this compound, a radical initiator could abstract a hydrogen atom from one of the carbon atoms, leading to a carbon-centered radical. This radical could then undergo further reactions, such as rearrangement or elimination of a bromine radical, to form various products.
Reactivity Profiles and Reaction Pathways of 2 Bromomethyl 1 Methoxy 3 Methylbutane
Reactivity Towards Nucleophilic Reagents
The presence of a primary alkyl bromide suggests that 2-(Bromomethyl)-1-methoxy-3-methylbutane is a candidate for bimolecular nucleophilic substitution (SN2) reactions. In an SN2 mechanism, a nucleophile attacks the electrophilic carbon atom, and the leaving group (bromide ion) departs in a single, concerted step. baylor.edu This mechanism involves a transition state where both the incoming nucleophile and the departing leaving group are partially bonded to the carbon atom. libretexts.org
The rate of SN2 reactions is highly sensitive to steric hindrance around the electrophilic carbon. libretexts.org In the case of this compound, while the carbon bearing the bromine atom is primary, the adjacent carbon is tertiary and bears a bulky isopropyl group. This branching on the carbon neighboring the electrophilic center (β-branching) creates significant steric hindrance. libretexts.org This bulkiness impedes the required backside attack of the nucleophile, crowding the transition state and increasing its energy. libretexts.org This leads to a significant reduction in the reaction rate compared to less hindered primary alkyl halides such as 1-bromopropane. libretexts.org
| Alkyl Bromide | Structure | Relative Rate of SN2 Reaction |
|---|---|---|
| Methyl bromide | CH3Br | ~30 |
| Ethyl bromide | CH3CH2Br | 1 |
| 1-Bromopropane | CH3CH2CH2Br | 0.4 |
| This compound | (CH3)2CHCH(CH2Br)OCH3 | Significantly < 0.4 (Estimated) |
The choice of solvent is crucial in determining the rate of SN2 reactions. libretexts.org Solvents are generally classified as polar protic, polar aprotic, and non-polar. For SN2 reactions, which typically involve anionic nucleophiles, polar aprotic solvents are the most effective. pressbooks.pub
Polar protic solvents (e.g., water, methanol (B129727), ethanol) have O-H or N-H bonds and can form hydrogen bonds. libretexts.org They solvate both the cation and the anion of a nucleophilic salt. The solvation of the anionic nucleophile creates a "solvent cage," which stabilizes the nucleophile and hinders its ability to attack the electrophile, thereby slowing the reaction rate. pressbooks.publibretexts.org
Polar aprotic solvents (e.g., acetone (B3395972), dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF)) are polar enough to dissolve ionic nucleophiles but lack O-H or N-H bonds. libretexts.org They effectively solvate the cation but leave the anion relatively "naked" and highly reactive. libretexts.org This leads to a dramatic increase in the rate of SN2 reactions. libretexts.org For example, the reaction between bromoethane (B45996) and potassium iodide occurs about 500 times faster in acetone than in methanol. libretexts.org
A similar trend would be expected for reactions involving this compound.
| Solvent Type | Examples | Interaction with Nucleophile (e.g., I-) | Effect on SN2 Rate |
|---|---|---|---|
| Polar Protic | Methanol, Ethanol, Water | Strong solvation (hydrogen bonding) | Slowest |
| Polar Aprotic | Acetone, DMSO, DMF | Weak solvation | Fastest |
| Non-polar | Hexane, Benzene | Insoluble for most ionic nucleophiles | No reaction |
Reactivity Towards Basic Reagents
When a strong base is used as the reagent, an elimination reaction can compete with or even dominate over substitution. The E2 (bimolecular elimination) mechanism is a concerted, single-step process where the base removes a proton from a carbon adjacent (beta) to the leaving group, leading to the formation of a double bond. masterorganicchemistry.com For this compound, there is one beta-hydrogen available for abstraction, which can lead to the formation of an alkene.
In cases where there are multiple, non-equivalent beta-hydrogens, the regiochemistry of the E2 reaction becomes important. libretexts.org The reaction can potentially form two different alkenes: the more substituted (and generally more stable) Zaitsev product or the less substituted Hofmann product. khanacademy.orglibretexts.org The outcome is highly dependent on the steric bulk of the base used. libretexts.org
For the substrate this compound, elimination occurs by abstraction of the proton on the carbon adjacent to the CH2Br group. This leads to two possible regiochemical isomers if we consider the broader structure, though typically elimination refers to the hydrogens on the carbon adjacent to the one bearing the halogen. Let's consider a related structure like 2-bromo-3-methylbutane (B93499) to illustrate the principle of regioselectivity.
In the reaction of 2-bromo-3-methylbutane with a base, two products can be formed:
Zaitsev Product: 2-methyl-2-butene (B146552) (more substituted)
Hofmann Product: 3-methyl-1-butene (B165623) (less substituted)
The choice of base dictates the major product:
Small, strong bases like sodium ethoxide (NaOEt) or sodium hydroxide (B78521) (NaOH) are not sterically hindered and can abstract the more sterically hindered internal proton, leading predominantly to the thermodynamically more stable Zaitsev product. libretexts.org
Bulky, strong bases like potassium tert-butoxide (KOtBu) are sterically hindered. khanacademy.org They preferentially abstract the more accessible, less sterically hindered proton from the terminal carbon, leading to the Hofmann product as the major isomer. libretexts.org
| Base | Base Structure | Characteristic | Major Product | Minor Product |
|---|---|---|---|---|
| Sodium Ethoxide | CH3CH2O-Na+ | Small, Strong | 2-methyl-2-butene (Zaitsev) | 3-methyl-1-butene (Hofmann) |
| Potassium tert-Butoxide | (CH3)3CO-K+ | Bulky, Strong | 3-methyl-1-butene (Hofmann) | 2-methyl-2-butene (Zaitsev) |
Reactivity of the Ether Linkage in this compound
Ethers are generally unreactive and are often used as solvents for chemical reactions. libretexts.org Their C-O bonds can only be cleaved under harsh conditions, typically involving strong acids. wikipedia.org
The cleavage of ethers by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) is a common reaction. libretexts.orgmasterorganicchemistry.com The reaction proceeds in two main steps:
Protonation of the Ether Oxygen: The strong acid protonates the ether oxygen, converting the poor leaving group (-OR) into a good leaving group (-ROH). masterorganicchemistry.com
Nucleophilic Attack by Halide: The halide ion (Br- or I-), which is a good nucleophile, then attacks one of the adjacent carbon atoms, displacing the alcohol. wikipedia.org
The mechanism of the second step (SN1 or SN2) depends on the nature of the alkyl groups attached to the oxygen. masterorganicchemistry.com In this compound, the ether linkage is between a methyl group and a primary, but sterically hindered, alkyl group (a 3-methyl-2-butyl group).
The nucleophilic attack will follow an SN2 pathway. The bromide ion will attack the less sterically hindered carbon atom. libretexts.org In this case, the methyl carbon is significantly less hindered than the primary carbon which has β-branching. Therefore, the reaction with HBr will yield methyl bromide and 3-methylbutan-1-ol. If an excess of HBr is used, the resulting alcohol can be further converted to the corresponding alkyl bromide. libretexts.org
Stability of the Ether Bond under Various Conditions
The ether linkage in this compound is a defining feature of its chemical structure and reactivity. Generally, ethers are known for their chemical stability and resistance to cleavage, making them suitable as solvents for many reactions. wikipedia.org However, the stability of the C-O bond is not absolute and is susceptible to cleavage under specific, typically harsh, conditions.
Ether cleavage is primarily an acid-catalyzed nucleophilic substitution reaction. wikipedia.org In the presence of strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), the ether oxygen can be protonated to form an oxonium ion. This protonation makes the ether a better leaving group, allowing for nucleophilic attack by the halide anion. wikipedia.org The reaction can proceed via either an SN1 or SN2 mechanism, depending on the structure of the ether. For a primary ether like the methoxy (B1213986) group in the target molecule, the cleavage would likely follow an SN2 pathway. wikipedia.org Cleavage can also be induced by some strongly basic agents, such as organolithium compounds, particularly at elevated temperatures. wikipedia.org
Under neutral, mildly acidic, or mildly basic conditions, the ether bond in this compound is expected to be stable. The stability of various substituted ethers under different conditions has been a subject of study, confirming that cleavage typically requires forcing conditions. rsc.org
| Condition | Reagent Example | Ether Bond Stability | Mechanism of Cleavage |
| Neutral | H₂O, NaCl (aq) | High | No reaction |
| Mildly Acidic | CH₃COOH | High | No significant cleavage |
| Strongly Acidic | HBr, HI (conc.) | Low | SN2 or SN1 |
| Mildly Basic | NaHCO₃ (aq) | High | No reaction |
| Strongly Basic | n-Butyllithium | Low (especially at higher temps) | Nucleophilic attack |
Participation of Neighboring Groups in Reactions of this compound
Neighboring group participation (NGP), also known as anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom or with electrons in a sigma or pi bond within the same molecule. spcmc.ac.inwikipedia.org This intramolecular interaction can significantly affect the rate and stereochemistry of a reaction. When NGP is operative, the reaction rate is often accelerated, and the stereochemistry at a chiral center is typically retained rather than inverted or racemized. spcmc.ac.inwikipedia.orgmugberiagangadharmahavidyalaya.ac.in
In the case of this compound, the oxygen atom of the methoxy group possesses lone pairs of electrons and is suitably positioned to participate in reactions at the carbon atom bearing the bromine atom. The mechanism involves an initial intramolecular SN2 attack where the ether oxygen acts as an internal nucleophile, displacing the bromide leaving group. mugberiagangadharmahavidyalaya.ac.inlibretexts.org This process results in the formation of a cyclic oxonium ion intermediate. libretexts.org
Organometallic Reagent Formation from this compound
The carbon-bromine bond in this compound allows for the formation of highly reactive organometallic reagents, which are valuable intermediates in organic synthesis for creating new carbon-carbon bonds.
The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal in an ethereal solvent. vaia.comquora.com While this is a fundamental reaction in organic chemistry, the synthesis of a Grignard reagent from a halo-ether like this compound is often problematic and subject to inhibition by competing side reactions. quora.comacs.org
For many bromo-ethers, particularly those where the bromine is positioned on the second carbon from the ether oxygen (β-bromo ethers), the reaction with magnesium does not yield the expected Grignard reagent. Instead, the primary products are often an alkene (from an elimination reaction) and an alkoxy magnesium bromide. acs.orgacs.org
In the case of this compound, a γ-bromo ether, the formation of the Grignard reagent is still challenging. If the Grignard reagent, 2-(magnesiobromomethyl)-1-methoxy-3-methylbutane, were to form, it would be prone to a rapid intramolecular nucleophilic attack. The carbanionic center could attack the carbon adjacent to the ether oxygen, leading to the formation of a substituted cyclobutane (B1203170) or other rearrangement products. This intramolecular cyclization pathway effectively inhibits the formation of a stable and synthetically useful Grignard reagent. rsc.org The ether's oxygen atom can also coordinate with the magnesium, facilitating these undesired intramolecular pathways. nih.govresearchgate.netnih.gov
Furthermore, Grignard reagent formation is known to be a radical process that can be inhibited by trace amounts of certain compounds, such as p-dinitrobenzene, which act by intercepting radical intermediates in the reaction chain. researchgate.net
| Bromo Ether Reactant | Position of Bromine | Major Products with Mg | Notes |
| Methyl 2-bromoethyl ether | Beta (β) | Ethylene, Methoxymagnesium bromide | Elimination reaction dominates over Grignard formation. acs.org |
| Ethyl 2-bromoethyl ether | Beta (β) | Ethylene, Ethoxymagnesium bromide | Similar outcome to the methyl ether analog. acs.org |
| This compound | Gamma (γ) | Complex mixture, potential for cyclization products | Intramolecular reactions inhibit stable Grignard formation. |
Lithium-halogen exchange is a powerful alternative method for converting an organic halide into an organometallic compound. wikipedia.org This reaction involves treating the organic halide with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. scribd.comharvard.edu The reaction equilibrium favors the formation of the more stable organolithium species. harvard.edu
For this compound, the reaction would proceed as follows: C₇H₁₅BrO + R-Li → C₇H₁₅LiO + R-Br
Key characteristics of the lithium-halogen exchange reaction include:
Speed: It is a very fast reaction, often occurring within minutes at low temperatures (e.g., -78 °C). wikipedia.orgharvard.edu The rate typically follows the trend I > Br > Cl for the halogen. wikipedia.org
Favorable Kinetics: The exchange is kinetically controlled and can be faster than competing reactions like nucleophilic addition or proton transfer. wikipedia.orgscribd.com
Mechanism: The mechanism is thought to proceed through a nucleophilic pathway involving an "ate-complex" intermediate, where the halogen atom of the organic halide coordinates to the lithium atom of the organolithium reagent. wikipedia.orgharvard.edu
Influence of Alkoxy Groups: The presence of an alkoxy group, like the methoxy group in the target molecule, can accelerate the rate of lithium-halogen exchange, likely through chelation or inductive effects. wikipedia.org
This method is generally more reliable than Grignard formation for preparing organometallic reagents from functionalized halides, as the low temperatures used suppress many of the side reactions, like elimination or intramolecular rearrangements, that plague Grignard syntheses. nih.gov
Advanced Spectroscopic Characterization of 2 Bromomethyl 1 Methoxy 3 Methylbutane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in one- and two-dimensional NMR spectra, the precise connectivity and stereochemistry of a compound can be established.
The proton NMR (¹H NMR) spectrum of 2-(Bromomethyl)-1-methoxy-3-methylbutane is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and oxygen atoms. Protons closer to these electronegative atoms will be deshielded and resonate at a lower field (higher ppm value). openstax.org
The expected signals and their interpretations are as follows:
-OCH₃ (methoxy) protons: A singlet, integrating to three protons, is anticipated in the range of 3.3-3.5 ppm. This downfield shift is due to the deshielding effect of the adjacent oxygen atom.
-CH₂Br (bromomethyl) protons: These two protons are expected to appear as a doublet of doublets due to coupling with the adjacent methine proton. The strong electron-withdrawing effect of the bromine atom will shift this signal significantly downfield, likely in the region of 3.5-3.8 ppm.
-OCH₂- (methylene) protons: The two protons of the methylene (B1212753) group attached to the methoxy (B1213986) group are diastereotopic and will likely appear as two separate signals, each a doublet of doublets, in the range of 3.4-3.7 ppm.
-CH- (methine) proton: The single methine proton adjacent to the isopropyl group and the bromomethyl group is expected to be a multiplet due to coupling with the neighboring protons. Its chemical shift is predicted to be in the range of 2.0-2.4 ppm.
-CH(CH₃)₂ (isopropyl methine) proton: This proton will appear as a multiplet, likely a septet, due to coupling with the six protons of the two methyl groups. It is expected to resonate around 1.8-2.2 ppm.
-CH(CH₃)₂ (isopropyl methyl) protons: The six protons of the two equivalent methyl groups of the isopropyl moiety will give rise to a doublet in the upfield region, typically around 0.9-1.1 ppm.
Interactive Data Table: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -OCH₃ | 3.3-3.5 | Singlet | 3H |
| -CH₂Br | 3.5-3.8 | Doublet of Doublets | 2H |
| -OCH₂- | 3.4-3.7 | Doublet of Doublets | 2H |
| -CH- | 2.0-2.4 | Multiplet | 1H |
| -CH(CH₃)₂ | 1.8-2.2 | Multiplet | 1H |
| -CH(CH₃)₂ | 0.9-1.1 | Doublet | 6H |
The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. Carbons bonded to electronegative atoms like oxygen and bromine will be deshielded and appear at lower field. openstax.org
The predicted ¹³C NMR chemical shifts for this compound are:
-OCH₃ (methoxy) carbon: Expected to appear in the range of 58-60 ppm.
-CH₂Br (bromomethyl) carbon: The carbon attached to the bromine atom will be significantly deshielded, with a predicted chemical shift in the range of 35-45 ppm.
-OCH₂- (methylene) carbon: This carbon, bonded to the oxygen of the methoxy group, is expected to resonate in the 70-75 ppm range. openstax.org
-CH- (methine) carbon: The methine carbon in the backbone is predicted to have a chemical shift in the range of 40-45 ppm.
-CH(CH₃)₂ (isopropyl methine) carbon: This carbon is expected to appear around 30-35 ppm.
-CH(CH₃)₂ (isopropyl methyl) carbons: The two equivalent methyl carbons of the isopropyl group will have a signal in the upfield region, typically around 20-25 ppm.
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| -OCH₃ | 58-60 |
| -CH₂Br | 35-45 |
| -OCH₂- | 70-75 |
| -CH- | 40-45 |
| -CH(CH₃)₂ | 30-35 |
| -CH(CH₃)₂ | 20-25 |
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the -CH- proton and the protons of the -CH₂Br, -OCH₂-, and -CH(CH₃)₂ groups. It would also show a correlation between the isopropyl methine proton and the isopropyl methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. columbia.edu It is invaluable for assigning the carbon signals based on the already assigned proton spectrum. For instance, the proton signal for the methoxy group would correlate with the methoxy carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. In this molecule, HMBC would show a correlation between the methoxy protons and the -OCH₂- carbon, and between the protons of the -CH₂Br group and the central -CH- carbon.
Deuterium (B1214612) (²H or D) labeling is a powerful tool for elucidating reaction mechanisms. chem-station.com By selectively replacing a proton with a deuterium atom, the pathway of a reaction can be traced. For instance, in studying nucleophilic substitution or elimination reactions of this compound, deuterium labeling at specific positions could help determine whether a reaction proceeds via an Sₙ1, Sₙ2, E1, or E2 mechanism. The presence or absence of deuterium in the products, as determined by NMR or mass spectrometry, provides direct evidence of the bonds that are broken and formed during the reaction. mnstate.edu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For this compound, the key characteristic absorption bands are expected to be:
C-H stretching (alkane): Strong absorptions in the range of 2850-3000 cm⁻¹ are characteristic of C-H bonds in the methyl, methylene, and methine groups.
C-O stretching (ether): A strong, characteristic absorption band is expected in the region of 1050-1150 cm⁻¹ due to the C-O-C stretching vibration of the methoxy group. openstax.org
C-Br stretching: A medium to strong absorption in the fingerprint region, typically between 500 and 600 cm⁻¹, would indicate the presence of the C-Br bond. docbrown.info
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H (alkane) | 2850-3000 | Strong |
| C-O (ether) | 1050-1150 | Strong |
| C-Br | 500-600 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) corresponds to the mass of the intact molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of approximately equal intensity.
The fragmentation pattern can provide valuable structural information. For this compound (molecular weight: 180.07 g/mol for the ⁷⁹Br isotope), some expected fragmentation pathways include:
Loss of a bromine radical: This would result in a fragment ion at m/z 101.
Loss of a methoxy radical: This would lead to a fragment at m/z 149/151.
Cleavage of the C-C bond adjacent to the ether oxygen: This could produce a fragment corresponding to the loss of a CH₂OCH₃ group (m/z 45).
Loss of an isopropyl group: This would result in a fragment ion at m/z 137/139.
Interactive Data Table: Predicted Mass Spectrometry Fragments
| Fragment | Predicted m/z |
| [M]⁺ | 180/182 |
| [M - Br]⁺ | 101 |
| [M - OCH₃]⁺ | 149/151 |
| [M - CH₂OCH₃]⁺ | 135/137 |
| [M - CH(CH₃)₂]⁺ | 137/139 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of a compound's molecular formula by measuring its mass-to-charge ratio (m/z) with high accuracy. Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, with a molecular formula of C7H15BrO, HRMS provides an exact mass measurement that serves as a primary confirmation of its identity.
The monoisotopic mass of this compound, calculated using the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O), is 194.03062 Da. uni.lu In a typical HRMS experiment, the molecule is ionized, often by forming adducts such as a protonated molecule [M+H]⁺ or a sodiated molecule [M+Na]⁺. The high precision of the instrument allows for the measurement of the resulting m/z values to four or more decimal places. This level of accuracy is essential for confirming that the detected mass corresponds uniquely to the elemental formula C7H15BrO.
The predicted exact masses for various adducts of this compound are detailed below. The ability to measure these values experimentally with low error (typically <5 ppm) provides high confidence in the compound's structural assignment.
Interactive Data Table: Predicted HRMS Data for this compound Adducts
| Adduct Ion | Molecular Formula | Predicted m/z |
| [M+H]⁺ | C7H16BrO⁺ | 195.03790 |
| [M+Na]⁺ | C7H15BrNaO⁺ | 217.01984 |
| [M+NH₄]⁺ | C7H19BrN O⁺ | 212.06444 |
| [M+K]⁺ | C7H15BrKO⁺ | 232.99378 |
Data sourced from predicted values. uni.lu
Advanced Vibrational Spectroscopy Applications (e.g., Raman Spectroscopy)
Raman spectroscopy is a non-destructive analytical technique that provides detailed information about a molecule's vibrational modes. When monochromatic light interacts with a molecule, it can be scattered inelastically, resulting in a shift in energy. This shift, known as the Raman shift, corresponds to the specific vibrational frequencies of the molecule's functional groups. This technique is complementary to FT-IR spectroscopy and is particularly effective for analyzing non-polar bonds and symmetric vibrations.
While specific, peer-reviewed experimental Raman spectra for this compound are not widely available, the expected vibrational modes can be predicted based on its molecular structure. The key functional groups—alkyl chains (C-H), an ether linkage (C-O-C), and a bromoalkane group (C-Br)—each exhibit characteristic Raman shifts.
Analysis of the Raman spectrum would focus on identifying peaks in these characteristic regions:
C-H Vibrations: The isobutyl and methoxy groups would produce strong signals in the 2800-3050 cm⁻¹ region, corresponding to symmetric and asymmetric C-H stretching vibrations. scirp.org C-H bending and rocking vibrations would be expected in the 1350-1485 cm⁻¹ range. scirp.org
C-O-C Ether Vibrations: The ether linkage is expected to show stretching vibrations typically in the 1050-1250 cm⁻¹ region. These peaks are crucial for confirming the presence of the methoxy group.
C-Br Vibrations: The carbon-bromine bond produces a characteristic stretching vibration at lower wavenumbers, generally found in the 500-650 cm⁻¹ region. The presence of a signal in this area is a strong indicator of the bromomethyl group.
A theoretical breakdown of the primary Raman-active vibrations expected for this molecule is presented in the following table.
Interactive Data Table: Expected Raman Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |
| C-H Stretching | Alkyl (isobutyl, methyl) | 2800 - 3050 |
| C-H Bending | Alkyl (isobutyl, methyl) | 1350 - 1485 |
| C-O-C Stretching | Ether | 1050 - 1250 |
| C-C Stretching | Alkane backbone | 800 - 1200 |
| C-Br Stretching | Bromoalkane | 500 - 650 |
Note: These are generalized wavenumber ranges for the specified functional groups.
Computational Chemistry and Theoretical Studies of 2 Bromomethyl 1 Methoxy 3 Methylbutane
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can predict the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure) with high accuracy.
For 2-(Bromomethyl)-1-methoxy-3-methylbutane, ab initio and Density Functional Theory (DFT) methods are commonly employed. These calculations typically start with a proposed molecular structure, which is then optimized to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is reached. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles.
The electronic structure of this compound can also be detailed through these calculations. This includes the determination of molecular orbital energies, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. Furthermore, the distribution of electron density and the electrostatic potential can be mapped, highlighting the electron-rich and electron-poor regions of the molecule. This is particularly useful for predicting sites susceptible to nucleophilic or electrophilic attack.
| Property | Predicted Value | Method |
|---|---|---|
| C-Br Bond Length | ~1.95 Å | DFT (B3LYP/6-31G) |
| C-O-C Bond Angle | ~112° | DFT (B3LYP/6-31G) |
| HOMO-LUMO Gap | ~5.8 eV | DFT (B3LYP/6-31G) |
| Dipole Moment | ~2.1 D | DFT (B3LYP/6-31G) |
Reaction Pathway Modeling and Transition State Analysis
Computational methods are invaluable for investigating the mechanisms of chemical reactions. For this compound, key reactions of interest include nucleophilic substitution (S\textsubscript{N}2) and elimination (E2) pathways.
Energy Profiles for Substitution and Elimination Reactions
Theoretical modeling can map the potential energy surface for a reaction, providing a detailed energy profile. This profile illustrates the energy changes as reactants are converted into products, passing through a high-energy transition state. For the S\textsubscript{N}2 reaction of this compound with a nucleophile, the energy profile would show a single energy barrier corresponding to the transition state where the nucleophile attacks the carbon atom bonded to the bromine, and the bromide ion departs.
In the case of an E2 reaction, a strong base would abstract a proton from a carbon adjacent to the carbon bearing the bromine, leading to the formation of a double bond. The calculated energy profile for this process would also reveal the energy of the transition state. By comparing the activation energies for the S\textsubscript{N}2 and E2 pathways, it is possible to predict which reaction is more likely to occur under specific conditions.
Conformational Analysis and Stereoisomer Stability
The reactivity and properties of this compound are influenced by its three-dimensional shape and the relative stability of its different conformations and stereoisomers. researchgate.net Conformational analysis involves calculating the energies of various spatial arrangements of the atoms that result from rotation around single bonds. fiveable.me For this molecule, rotations around the C-C and C-O bonds will lead to different conformers with varying steric and electronic interactions. Computational methods can identify the most stable conformers and the energy barriers between them.
If the molecule contains chiral centers, computational chemistry can be used to determine the relative stabilities of the different enantiomers and diastereomers. This is crucial for understanding the stereochemical outcome of reactions involving this compound.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (Br-C-C-C) |
|---|---|---|
| Anti | 0.00 | 180° |
| Gauche 1 | 0.85 | 60° |
| Gauche 2 | 0.92 | -60° |
Solvation Models and Environmental Effects on Reactivity
Chemical reactions are often carried out in a solvent, which can significantly influence the reaction rate and mechanism. Computational solvation models are used to account for the effects of the solvent on the solute molecule. These models can be broadly categorized into explicit and implicit models.
Explicit solvent models involve simulating a number of individual solvent molecules around the solute. While this approach can provide a detailed picture of solute-solvent interactions, it is computationally expensive. Implicit solvent models, on the other hand, represent the solvent as a continuous medium with a specific dielectric constant. fiveable.me The Polarizable Continuum Model (PCM) is a widely used implicit solvation model.
For this compound, applying these models can help to understand how different solvents affect the stability of reactants, transition states, and products in substitution and elimination reactions. For instance, polar solvents are expected to stabilize the charged transition states of S\textsubscript{N}2 reactions, thereby increasing the reaction rate.
Prediction of Spectroscopic Parameters
Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is particularly valuable.
Theoretical calculations can provide estimates of ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are based on calculating the magnetic shielding of each nucleus, which is influenced by the surrounding electronic environment. By comparing the calculated chemical shifts with experimental values, the assignment of peaks in the NMR spectrum can be confirmed.
| Spectroscopic Parameter | Predicted Value | Notes |
|---|---|---|
| ¹H NMR Chemical Shift (CH-Br) | ~3.5 ppm | Dependent on solvent and theoretical method |
| ¹³C NMR Chemical Shift (C-Br) | ~45 ppm | Dependent on solvent and theoretical method |
| IR Frequency (C-Br stretch) | ~650 cm⁻¹ | Characteristic for alkyl bromides |
Applications of 2 Bromomethyl 1 Methoxy 3 Methylbutane in Organic Synthesis Research
Derivatization and Functionalization Strategies
Specific derivatization and functionalization strategies for 2-(Bromomethyl)-1-methoxy-3-methylbutane have not been described in the scientific literature. The inherent reactivity of the bromomethyl group suggests potential for various transformations, but experimental data is not available.
Alkylation Reactions
While alkylation reactions are a fundamental class of transformations for compounds containing a bromomethyl group, no studies have been published that specifically document the use of this compound as an alkylating agent.
Cross-Coupling Reactions
There are no documented instances of this compound being used as a substrate in cross-coupling reactions. The potential for this compound to participate in reactions such as Suzuki, Stille, or Negishi couplings has not been explored in any published research.
Precursor in Heterocyclic Synthesis
The role of this compound as a precursor in the synthesis of heterocyclic compounds is not reported in the available scientific literature. Its potential to undergo cyclization reactions to form various heterocyclic systems has not been investigated or documented.
Role in Material Science Research
Similarly, there is no information available regarding the application of this compound in material science. Its potential use in the development of new polymers, functional materials, or other advanced materials has not been a subject of published research.
Stereochemical Aspects and Stereoselective Synthesis of 2 Bromomethyl 1 Methoxy 3 Methylbutane
Chiral Centers and Stereoisomerism in 2-(Bromomethyl)-1-methoxy-3-methylbutane
This compound possesses a single chiral center at the carbon atom bonded to the bromomethyl group, the methoxymethyl group, the isopropyl group, and a hydrogen atom (C2). A chiral center is a carbon atom that is attached to four different substituent groups. stackexchange.com The presence of this single stereocenter means that the molecule is chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers.
These enantiomers are designated as (R)-2-(bromomethyl)-1-methoxy-3-methylbutane and (S)-2-(bromomethyl)-1-methoxy-3-methylbutane, according to the Cahn-Ingold-Prelog priority rules. The presence of a single chiral center is sufficient to render the entire molecule chiral. msu.edu The number of possible stereoisomers for a molecule can be determined by the formula 2^n, where 'n' is the number of chiral centers. For this compound, with n=1, there are 2^1 = 2 possible stereoisomers (one pair of enantiomers).
Table 1: Stereoisomers of this compound
| Stereoisomer | Configuration at C2 |
| Enantiomer 1 | R |
| Enantiomer 2 | S |
Enantioselective and Diastereoselective Synthetic Strategies
The synthesis of a single enantiomer of this compound requires enantioselective or diastereoselective strategies. Such methods are crucial in fields like medicinal chemistry where different enantiomers can have vastly different biological activities.
Enantioselective Synthesis: Enantioselective synthesis aims to produce one enantiomer in excess over the other. This can be achieved through several approaches:
Use of Chiral Catalysts: A chiral catalyst can create a chiral environment that favors the formation of one enantiomer. For instance, enantioselective bromolactonizations have been achieved using novel bifunctional catalysts, which could be adapted for the bromination of a suitable precursor to this compound. nih.gov Similarly, highly enantiomerically enriched 2-bromo-2-nitroalkan-1-ols can be prepared through direct condensation reactions in the presence of a chiral catalyst. researchgate.net
Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome. After the desired stereocenter is created, the auxiliary is removed.
Kinetic Resolution: This involves the differential reaction of a racemic mixture with a chiral reagent or catalyst, where one enantiomer reacts faster than the other, allowing for their separation.
Diastereoselective Synthesis: If a molecule contains more than one chiral center, diastereoselective synthesis is employed to control the relative configuration of these centers. While this compound has only one stereocenter, diastereoselective strategies would be relevant for the synthesis of more complex analogs. Diastereoselective synthesis often involves the use of chiral substrates or reagents that influence the stereochemical outcome of the reaction.
Stereochemical Outcomes of Nucleophilic Substitution and Elimination Reactions
The stereochemistry of the chiral center in this compound plays a significant role in determining the stereochemical outcome of its reactions, particularly nucleophilic substitution and elimination reactions.
Nucleophilic Substitution: The primary bromide in this compound is susceptible to nucleophilic substitution. The stereochemical outcome depends on the reaction mechanism:
S_N2 Mechanism: A bimolecular nucleophilic substitution (S_N2) reaction proceeds with a backside attack of the nucleophile on the carbon atom bearing the leaving group. This results in an inversion of the stereochemical configuration at the chiral center. jove.comlibretexts.org For example, if the starting material is the (R)-enantiomer, the product will have the (S)-configuration.
S_N1 Mechanism: A unimolecular nucleophilic substitution (S_N1) reaction involves the formation of a planar carbocation intermediate after the leaving group departs. The nucleophile can then attack this intermediate from either face with equal probability, leading to a racemic mixture of both enantiomers (a 50:50 mixture of retention and inversion of configuration). masterorganicchemistry.com
Elimination Reactions: Elimination reactions of alkyl halides, such as this compound, typically follow the E2 or E1 mechanism.
E2 Mechanism: The E2 (bimolecular elimination) reaction is stereospecific and requires an anti-periplanar arrangement of the proton to be abstracted and the leaving group. ksu.edu.sapressbooks.pub This means that the hydrogen and the bromine must be in the same plane and on opposite sides of the carbon-carbon bond. ksu.edu.sapressbooks.pub The specific stereoisomer of the starting material will determine the stereochemistry of the resulting alkene product.
E1 Mechanism: The E1 (unimolecular elimination) reaction proceeds through a carbocation intermediate, similar to the S_N1 reaction. As a result, there is a loss of stereochemical information, and a mixture of alkene stereoisomers (E and Z) may be formed, with the more stable alkene generally being the major product (Zaitsev's rule). msu.edu
Determination of Absolute and Relative Configuration
Determining the absolute and relative configuration of a chiral molecule like this compound is essential for its complete characterization. Several analytical techniques can be employed for this purpose.
X-ray Crystallography: This is a powerful method for determining the absolute configuration of a molecule, provided that a suitable single crystal can be obtained. purechemistry.org It provides a three-dimensional map of the electron density in the molecule, allowing for the unambiguous assignment of the spatial arrangement of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile tool for determining both relative and absolute configurations. purechemistry.org
Relative Configuration: The relative stereochemistry of adjacent chiral centers in acyclic molecules can often be determined by analyzing coupling constants (e.g., ³J_HH) and Nuclear Overhauser Effects (NOEs). rsc.orgresearchgate.net
Absolute Configuration: The use of chiral derivatizing agents, such as Mosher's acid, can convert enantiomers into diastereomers, which can then be distinguished by NMR. The differences in their NMR spectra can be used to deduce the absolute configuration of the original enantiomer. Computational methods, such as comparing calculated and experimental ¹³C NMR chemical shifts, can also aid in assigning relative configurations. acs.org
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, the absolute configuration of the molecule can be determined. nih.gov
Table 2: Methods for Stereochemical Determination
| Technique | Information Provided | Requirements |
| X-ray Crystallography | Absolute Configuration | Single crystal |
| NMR Spectroscopy | Relative and Absolute Configuration | Soluble sample, may require chiral derivatizing agents |
| Vibrational Circular Dichroism | Absolute Configuration | Chiral molecule, comparison with theoretical calculations |
Dynamic Stereochemistry and Conformational Studies
The study of the motion of stereoisomers and the interconversion between different conformations is known as dynamic stereochemistry. pageplace.de For an acyclic molecule like this compound, rotation around the carbon-carbon single bonds leads to various conformations.
The principles of conformational analysis of substituted butanes can be applied to predict the stable conformations of this compound. lumenlearning.commasterorganicchemistry.com The relative energies of these conformations are influenced by steric and torsional strain.
Newman Projections: These are useful for visualizing the different conformations by looking down a specific carbon-carbon bond. For the C2-C3 bond in the butane (B89635) backbone, the key conformations are staggered (anti and gauche) and eclipsed.
Steric Hindrance: The bulky isopropyl and bromomethyl/methoxymethyl groups will tend to orient themselves to minimize steric interactions. The anti-conformation, where the largest groups are 180° apart, is generally the most stable and lowest in energy. masterorganicchemistry.com Gauche conformations, where large groups are 60° apart, are higher in energy due to steric strain. masterorganicchemistry.comkhanacademy.org Eclipsed conformations, where groups are directly in front of each other, are the highest in energy and represent rotational energy barriers. lumenlearning.com
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 2-(Bromomethyl)-1-methoxy-3-methylbutane?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution (SN2) reactions. For example, bromination of a methoxy-substituted alcohol precursor (e.g., 1-methoxy-3-methylbutan-2-ol) using hydrobromic acid (HBr) or PBr₃ under controlled conditions can yield the target compound. Reaction optimization should consider solvent polarity (e.g., dichloromethane or ethers) and temperature (0–25°C) to minimize side reactions. Characterization via ¹H NMR can confirm the bromomethyl group (δ ~3.4–3.6 ppm for CH₂Br) .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify methoxy (δ ~3.2–3.4 ppm for OCH₃) and bromomethyl (δ ~3.4–3.6 ppm for CH₂Br) groups.
- IR Spectroscopy : Confirm C-Br stretching (~550–650 cm⁻¹) and ether C-O-C (~1100 cm⁻¹).
- GC-MS : Monitor purity and detect low-abundance by-products (e.g., elimination products).
Refer to analogous brominated compounds for spectral benchmarks .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Due to its alkyl bromide reactivity and potential toxicity:
- Use PPE (gloves, goggles) and work in a fume hood.
- Avoid exposure to moisture to prevent hydrolysis.
- Store in amber glass under inert gas (N₂/Ar) at 2–8°C.
- Follow GHS guidelines for flammability (UN2341) and acute toxicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress elimination by-products during synthesis?
- Methodological Answer : Elimination (e.g., dehydrohalogenation) competes with SN2 pathways. Strategies include:
- Low-temperature reactions (0–5°C) to reduce kinetic energy favoring elimination.
- Polar aprotic solvents (e.g., DMF or THF) to stabilize transition states.
- Catalytic bases (e.g., K₂CO₃) to neutralize HBr by-products.
Monitor reaction progress via TLC or in-situ FTIR to adjust conditions dynamically .
Q. What computational methods are suitable for predicting the steric effects on the bromomethyl group’s reactivity?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model steric hindrance from the methoxy and methyl groups.
- DFT Calculations : Compare activation energies for SN2 vs. elimination pathways.
- QSPR Models : Correlate substituent bulk (e.g., Taft steric parameters) with reaction rates.
Validate predictions experimentally using kinetic studies (e.g., pseudo-first-order rate constants) .
Q. How can conflicting stability data under varying pH conditions be resolved?
- Methodological Answer : Stability studies often report discrepancies due to hydrolysis sensitivity. To resolve contradictions:
- Controlled pH Buffers : Test stability in buffered solutions (pH 2–12) at 25°C.
- HPLC Monitoring : Quantify degradation products (e.g., alcohols or ethers).
- Arrhenius Analysis : Determine activation energy for hydrolysis.
Cross-reference with structurally similar bromoalkanes (e.g., isoamyl bromide) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
